molecular formula C22H18FN3O2S2 B2703227 N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291856-11-5

N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2703227
M. Wt: 439.52
InChI Key: NLWPAMPVBWXKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has highlighted the significance of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway of nucleotide synthesis. These compounds have demonstrated remarkable dual inhibitory activities, which positions them as potential candidates for anticancer drug development. A study by Gangjee et al. (2008) showcased the synthesis of classical and nonclassical analogues with substantial inhibitory potency, making them notable for their dual-targeting mechanism against human TS and DHFR, thereby indicating their potential in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antiviral Applications

A study explored the quantum chemical insight, molecular structure, and the potential antiviral properties of a derivative closely related to the compound of interest. It demonstrated significant binding affinity towards SARS-CoV-2 protease, suggesting a promising avenue for antiviral drug development. This study underscores the importance of detailed molecular analysis and docking studies in identifying compounds with potential therapeutic benefits against COVID-19 and possibly other viral infections (Mary et al., 2020).

Structural Analysis and Antitumor Activities

The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been investigated for their antitumor activities. These compounds exhibit promising anticancer properties across various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This research contributes to the development of new chemotherapeutic agents with potential efficacy against cancer (Hafez & El-Gazzar, 2017).

Fluorescence Binding and Molecular Docking

Another dimension of research on derivatives of the compound focuses on its interaction with biological macromolecules. Studies have been conducted to investigate the binding interactions with bovine serum albumin (BSA), which are crucial for understanding the pharmacokinetic properties and the mechanism of action at the molecular level. These studies provide insights into the drug's distribution, metabolism, and efficacy, which are essential for drug development processes (Meng et al., 2012).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-5-3-4-6-18(13)26-21(28)20-17(9-10-29-20)25-22(26)30-12-19(27)24-16-8-7-15(23)11-14(16)2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWPAMPVBWXKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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